molecular formula C13H18N2O3 B3850691 4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-2-nitrophenol

4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-2-nitrophenol

Cat. No. B3850691
M. Wt: 250.29 g/mol
InChI Key: OVJSXYOJNKQLKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[Ethyl(2-methyl-2-propen-1-yl)amino]methyl}-2-nitrophenol, commonly known as EMPNP, is a synthetic chemical compound that has gained significant attention in the field of scientific research. EMPNP is a yellow crystalline solid that is soluble in organic solvents and water. This compound has been studied for its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.

Mechanism of Action

The mechanism of action of EMPNP is not fully understood. However, studies have suggested that EMPNP exerts its antitumor activity by inducing apoptosis through the activation of caspase-3 and caspase-9. EMPNP has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In the field of agriculture, EMPNP is believed to inhibit the activity of acetolactate synthase, an enzyme that is essential for the biosynthesis of branched-chain amino acids in plants.
Biochemical and Physiological Effects:
EMPNP has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that EMPNP can induce DNA damage and inhibit cell proliferation in cancer cells. In animal studies, EMPNP has been shown to exhibit acute toxicity at high doses. However, no significant adverse effects have been observed at lower doses.

Advantages and Limitations for Lab Experiments

EMPNP has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be obtained in high purity and yield. EMPNP also exhibits photochromic properties, making it a useful tool for optical experiments. However, EMPNP has some limitations for lab experiments. It exhibits acute toxicity at high doses, which can limit its use in animal studies. EMPNP also has limited solubility in water, which can limit its use in aqueous experiments.

Future Directions

There are several future directions for the study of EMPNP. In the field of pharmaceuticals, further studies are needed to elucidate the mechanism of action of EMPNP and to optimize its antitumor activity. In the field of agriculture, further studies are needed to evaluate the efficacy and safety of EMPNP as a herbicide. In materials science, further studies are needed to explore the photochromic properties of EMPNP and to develop new applications for this compound. Overall, EMPNP is a promising compound that has the potential to make significant contributions to various fields of scientific research.

Scientific Research Applications

EMPNP has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, EMPNP has been investigated for its potential as an antitumor agent. Studies have shown that EMPNP can inhibit the growth of cancer cells and induce apoptosis. In the field of agriculture, EMPNP has been studied for its potential as a herbicide. EMPNP has been shown to effectively control the growth of various weed species. In materials science, EMPNP has been investigated for its potential as a photochromic material. EMPNP exhibits reversible color change upon exposure to UV light, making it a promising candidate for applications in optical devices.

properties

IUPAC Name

4-[[ethyl(2-methylprop-2-enyl)amino]methyl]-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-4-14(8-10(2)3)9-11-5-6-13(16)12(7-11)15(17)18/h5-7,16H,2,4,8-9H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJSXYOJNKQLKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=C(C=C1)O)[N+](=O)[O-])CC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[Ethyl(2-methylprop-2-enyl)amino]methyl]-2-nitrophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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